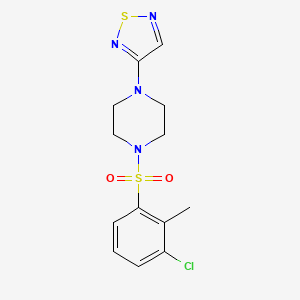

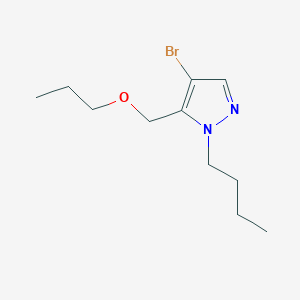

![molecular formula C24H21N3O2 B2689290 3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-58-5](/img/structure/B2689290.png)

3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as DMQX and is a selective antagonist of the ionotropic glutamate receptor. In

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis and Alkylation of Quinazolines : Studies on quinazoline chemistry involved the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, revealing insights into the alkylation reactions of quinazolines. Methylation of 3,4-dihydroquinazolines with dimethyl sulfate occurred at two nitrogen atoms, leading to the formation of specific amides (Gromachevskaya et al., 2017).

Synthesis of Quinazolinone Derivatives : Quinazolin-4(3H)-ones, incorporated with amino acids, were synthesized to enhance bioavailability and assess their anticonvulsant activity. This synthesis process started from the reaction between N-methyl isatoic anhydride and the appropriate amino acid, highlighting the versatility of quinazoline derivatives in pharmaceutical research (Noureldin et al., 2017).

Facile One-Pot Synthesis : The substituted benzamides and quinazolin-4(3H)-ones were synthesized using ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide. This method demonstrates an efficient approach to synthesizing diverse quinazoline derivatives (Mohebat et al., 2015).

Biological Activities

Anticonvulsant Activity : The anticonvulsant activity of quinazolinone derivatives was investigated, with several compounds showing promising results. This study is significant for developing new anticonvulsant drugs and understanding the pharmacological properties of quinazoline derivatives (Noureldin et al., 2017).

Antimicrobial Activities : New quinazolinone derivatives were evaluated for their antimicrobial activities. This research highlights the potential of quinazoline derivatives in combating microbial infections and their applications in medicinal chemistry (Patel & Shaikh, 2011).

Cytotoxic Activities : The study of dibenz[f,ij]isoquinoline and benzo[e]perimidine derivatives showed significant cytotoxic activities, suggesting the potential use of quinazoline derivatives in cancer therapy (Bu et al., 2001).

Propriétés

IUPAC Name |

3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-11-16(2)13-18(12-15)23(28)26-19-7-6-8-20(14-19)27-17(3)25-22-10-5-4-9-21(22)24(27)29/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMIQYMJSMMNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

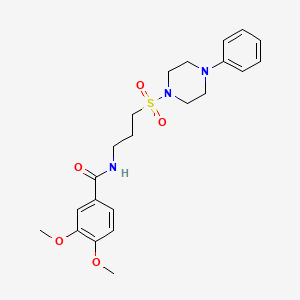

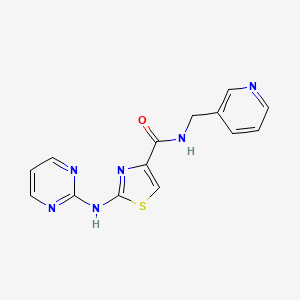

![N-(2-chlorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2689215.png)

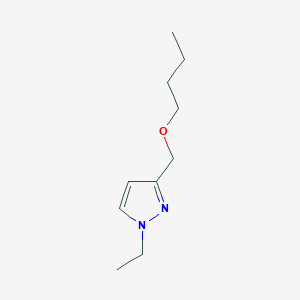

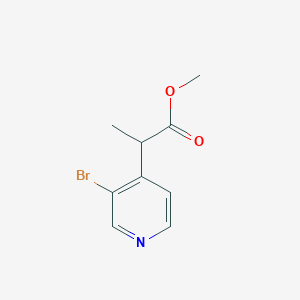

![N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide](/img/structure/B2689220.png)

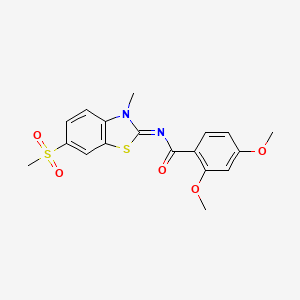

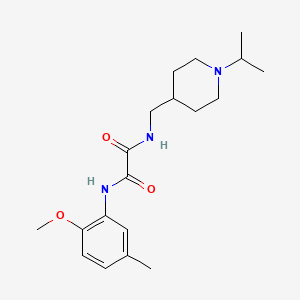

![Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+](/img/structure/B2689221.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2689225.png)

![N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2689226.png)

![5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2689227.png)